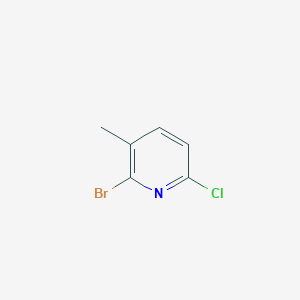

2-Bromo-6-chloro-3-methylpyridine

Beschreibung

2-Bromo-6-chloro-3-methylpyridine (CAS: 1050501-88-6) is a halogenated pyridine derivative with the molecular formula C₆H₅BrClN and a molecular weight of 206.47 g/mol . Its SMILES notation (Cc1ccc(nc1Br)Cl) highlights substituents at positions 2 (bromo), 3 (methyl), and 6 (chloro) on the pyridine ring. This compound is classified as a "building block" in organic synthesis, likely due to its reactive halogen atoms and stable aromatic framework, which facilitate cross-coupling reactions or functional group transformations . The compound’s purity is typically reported as ≥95% in commercial catalogs , and it is utilized in pharmaceutical and agrochemical research for constructing complex heterocyclic scaffolds.

Eigenschaften

IUPAC Name |

2-bromo-6-chloro-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c1-4-2-3-5(8)9-6(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAUAZVCUPGVDPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80697210 | |

| Record name | 2-Bromo-6-chloro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867377-03-5 | |

| Record name | 2-Bromo-6-chloro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Stepwise Synthesis:

| Step | Description | Conditions | Yield |

|---|---|---|---|

| 1 | Condensation of diethyl malonate with 2-chloro-3-nitropyridine in toluene, followed by acid-catalyzed decarboxylation to yield 2-methyl-3-nitropyridine | Reaction at 90–120°C; acid reflux with 6N HCl for 3.5 h | ~95% |

| 2 | Catalytic hydrogenation of 2-methyl-3-nitropyridine to 2-methyl-3-aminopyridine using Pd/C in methanol under 0.5 MPa H2 pressure at 30°C | Autoclave hydrogenation for 15 h | ~97% |

| 3 | Diazotization of 2-methyl-3-aminopyridine salt with bromine and sodium nitrite at subzero temperatures (-10 to 0°C), followed by alkaline pH adjustment and extraction to obtain 2-methyl-3-bromopyridine | Bromine addition over 30-35 min, sodium nitrite over 1-1.1 h, pH adjusted to alkaline | ~95% |

This method is characterized by mild reaction conditions, high yields, and industrial applicability due to simple post-processing and low cost of raw materials.

Preparation of 6-Bromo-2-Methylpyridine and Its Derivatives

A related approach involves preparing 6-bromo-2-pyridyl derivatives, which can be further functionalized to introduce chlorine at the 3-position:

Key Steps:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Bromination of 6-amino-2-methylpyridine with hydrobromic acid and bromine at -20 to -10°C | Molar ratios: amine: HBr = 1:2-5; amine: Br2 = 1:1.0-1.5 | Controlled addition to minimize side reactions |

| 2 | Diazotization with sodium nitrite aqueous solution at -10 to 0°C, followed by pH adjustment to 10-12 and extraction | Reaction times: 0.5-1 h post addition; 0.5-2 h at room temp | Produces 6-bromo-2-methylpyridine |

| 3 | Oxidation of 6-bromo-2-methylpyridine with oxygenant (e.g., H2O2) at 50-80°C to form 6-bromo-2-pyridyl formic acid | Molar ratio pyridine: oxygenant = 1:2-3; reaction time 4-10 h | Intermediate for further esterification |

Esterification to 6-Bromo-2-pyridyl Methyl Formate:

- Catalyzed by p-toluenesulfonic acid in refluxing anhydrous methanol for 2-8 hours.

- Molar ratios: 6-bromo-2-pyridyl formic acid : methanol = 1:40-60; formic acid : tosic acid = 1:0.06-0.2.

- Product isolated by solvent extraction, drying, filtration, concentration, and recrystallization.

- The method yields high purity product with minimal side reactions, suitable for industrial scale.

Halogenation Strategies for Introducing Chlorine and Bromine Substituents

For 2-Bromo-6-chloro-3-methylpyridine, selective halogenation at the 6-position (bromo) and 3-position (chloro) on a 2-methylpyridine scaffold is required. Common strategies include:

- Electrophilic Aromatic Substitution (EAS): Using N-bromosuccinimide (NBS) or bromine in the presence of catalysts or solvents like DMF to introduce bromine selectively on pyridine derivatives.

- Diazotization followed by Halogenation: Conversion of amino groups to diazonium salts, then substitution with halides (Br^-, Cl^-) to install halogen atoms at specific positions.

- Lithiation and Halogen Exchange: Directed ortho-lithiation followed by quenching with halogen sources to achieve regioselective halogenation.

Proposed Synthetic Route for this compound

Based on the above methods, a plausible preparation method for this compound involves:

The key challenge is regioselective chlorination at the 6-position without affecting other sites, which can be managed by controlling reaction conditions and using directing groups if necessary.

Summary Table of Preparation Methods and Conditions

Research Findings and Industrial Considerations

- The preparation methods emphasize mild reaction conditions, which reduce side reactions and improve safety.

- Use of catalytic hydrogenation with Pd/C provides high selectivity and yield in reduction steps.

- Diazotization and halogenation reactions require precise temperature control to avoid decomposition or over-halogenation.

- Esterification catalyzed by organic acids like p-toluenesulfonic acid offers cleaner reactions with easier purification compared to mineral acids.

- The synthetic routes are amenable to scale-up due to simple work-up procedures and inexpensive starting materials.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromo-6-chloro-3-methylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly employed under mild conditions.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted pyridines can be obtained.

Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling.

Wissenschaftliche Forschungsanwendungen

2-Bromo-6-chloro-3-methylpyridine has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Pharmaceuticals: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

Materials Science: The compound is utilized in the synthesis of materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 2-Bromo-6-chloro-3-methylpyridine depends on its application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. The presence of halogen atoms makes it a versatile compound for further functionalization through substitution or coupling reactions.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Comparison of this compound and Analogues

Analysis of Substituent Effects

Halogen Positioning and Reactivity

- Electron-Withdrawing Effects : Bromine (Br) and chlorine (Cl) at positions 2 and 6 create an electron-deficient pyridine ring, favoring nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

- In contrast, 2-bromo-6-chloro-4-methylpyridine (methyl at position 4) offers less steric interference at the reactive 2 and 6 positions .

Functional Group Additions

- Amino Group Impact: Compounds like 2-bromo-6-chloro-5-methylpyridin-3-amine (CAS 1823003-95-7) and 5-bromo-6-chloro-2-methylpyridin-3-amine (CAS 859299-11-9) feature amine groups, which enhance nucleophilicity and enable participation in condensation or diazotization reactions .

- Methoxy Modifications : 2-Bromo-3-methoxy-6-(methoxymethyl)pyridine () incorporates electron-donating methoxy groups, increasing solubility in polar solvents but reducing SNAr reactivity compared to the reference compound .

Commercial and Research Relevance

- Pharmaceutical Relevance: Amino-substituted derivatives (e.g., 2-amino-3-bromo-6-methylpyridine) are intermediates in kinase inhibitor synthesis, whereas methoxy variants may serve as ligands in catalysis .

Notes

- Positional Isomerism: Even minor changes in substituent positions (e.g., methyl at 3 vs. 4) significantly alter electronic and steric profiles, impacting reaction pathways .

- Data Limitations : Physicochemical data (e.g., melting points, logP) for several analogs are incomplete in public databases, necessitating experimental validation .

Q & A

Basic: What are the common synthetic routes for 2-Bromo-6-chloro-3-methylpyridine, and what critical reaction parameters must be controlled?

Answer:

The synthesis typically involves sequential halogenation of a methylpyridine precursor. A plausible route starts with 3-methylpyridine, undergoing bromination at the 2-position using bromine (Br₂) in acetic acid, followed by chlorination at the 6-position using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key parameters include:

- Temperature : Bromination is exothermic and requires controlled cooling (0–5°C) to avoid side reactions like di-substitution.

- Solvent : Polar aprotic solvents (e.g., DCM) for chlorination improve electrophilic substitution efficiency.

- Catalyst : Lewis acids like FeBr₃ may enhance regioselectivity during bromination.

- Purification : Column chromatography (silica gel, hexane/EtOAc) is critical to isolate the product from by-products such as dihalogenated derivatives .

Advanced: How can researchers address discrepancies in reported yields when synthesizing this compound under varying halogenation conditions?

Answer:

Yield variations often stem from differences in:

- Halogenation sequence : Chlorination before bromination may lead to steric hindrance, reducing yields.

- Reagent stoichiometry : Excess bromine (>1.2 equiv.) can promote di-bromination, while insufficient SOCl₂ (<1.5 equiv.) may leave intermediates unreacted.

- Analytical validation : Use GC-MS or HPLC to quantify by-products (e.g., 2,6-dibromo derivatives) and adjust conditions iteratively.

- Scale effects : Microscale reactions (<1 mmol) may overestimate yields due to inefficient mixing; pilot trials at 10 mmol scale are recommended for reproducibility .

Basic: What analytical techniques are most reliable for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Expect aromatic protons as doublets (δ 7.2–8.1 ppm) with coupling constants (J ≈ 5 Hz) confirming pyridine ring substitution.

- ¹³C NMR : Distinct peaks for Br/Cl-substituted carbons (δ 120–140 ppm) and methyl groups (δ 20–25 ppm).

- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ should match the theoretical mass (e.g., ~205.93 g/mol).

- Elemental Analysis : Validate C, H, N, Br, Cl composition (±0.3% tolerance).

- HPLC : Purity >95% with a C18 column (ACN/water gradient) .

Advanced: What strategies are effective for functionalizing this compound at specific positions while preserving the halogen substituents?

Answer:

- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ catalyst with arylboronic acids to replace bromine at the 2-position while retaining chlorine.

- Protection-Deprotection : Protect the methyl group via silylation (e.g., TMSCl) during nucleophilic substitution at the 3-position.

- Directed Ortho-Metalation : Employ LDA (Lithium Diisopropylamide) to deprotonate the methyl group, enabling electrophilic quenching (e.g., formylation).

- Microwave-Assisted Reactions : Reduce reaction time (5–10 min vs. 24 h) to minimize dehalogenation risks .

Basic: What are the key physical and chemical properties of this compound that influence its reactivity in further transformations?

Answer:

Advanced: How can competing reaction pathways (e.g., substitution vs. oxidation) be controlled during functionalization of this compound?

Answer:

- Oxidative Conditions : Avoid strong oxidants (e.g., KMnO₄) to prevent pyridine ring oxidation to pyridone. Use mild oxidants like m-CPBA for selective epoxidation of alkenes if present.

- Nucleophilic Substitution : Prioritize SNAr (nucleophilic aromatic substitution) at the 2-bromo position using NaN₃ or amines. Add KI to suppress elimination by stabilizing intermediates.

- Temperature Modulation : Lower temperatures (0°C) favor kinetic control (substitution), while higher temps (80°C) promote thermodynamic products (e.g., coupled biaryls) .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatile halogenated by-products.

- Storage : In amber glass vials under argon, away from light and moisture.

- Spill Management : Neutralize with sodium bicarbonate and absorb with vermiculite .

Advanced: How can researchers leverage crystallography tools (e.g., SHELX) to resolve structural ambiguities in derivatives of this compound?

Answer:

- Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å) to resolve halogen positions.

- SHELXL Refinement : Apply anisotropic displacement parameters for Br/Cl atoms and constrain C-Br/C-Cl bond lengths (1.8–2.0 Å).

- Twinned Data : For microcrystalline samples, use SHELXE to deconvolute overlapping reflections.

- Validation : Check R-factor convergence (<5%) and ADP consistency with PLATON .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.